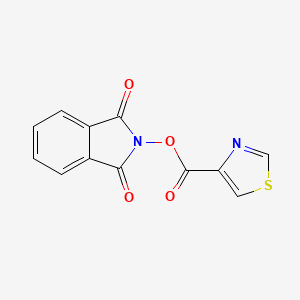

(1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate

Description

BenchChem offers high-quality (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O4S/c15-10-7-3-1-2-4-8(7)11(16)14(10)18-12(17)9-5-19-6-13-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINYSVHRTSMPBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CSC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Application of (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate: A Technical Whitepaper

Executive Summary & Strategic Importance

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Specifically, 1,3-thiazole derivatives are ubiquitous in medicinal chemistry. The synthesis of (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate—the N-hydroxyphthalimide (NHPI) ester of 1,3-thiazole-4-carboxylic acid—provides a highly reactive, bench-stable redox-active ester (RAE). These RAEs have fundamentally transformed C(sp3) and C(sp2) bond construction, enabling decarboxylative cross-coupling via transition-metal catalysis and photoredox manifolds[1].

Mechanistic Rationale & Reaction Design

Converting a native carboxylic acid into an NHPI ester lowers its reduction potential, facilitating single-electron transfer (SET) events[2]. The design of this protocol hinges on three critical causality-driven choices:

-

Coupling Reagent (DIC vs. DCC): While N,N'-Dicyclohexylcarbodiimide (DCC) is a traditional choice, it generates dicyclohexylurea (DCU), which is notoriously difficult to separate from polar heterocyclic products. We mandate the use of N,N'-Diisopropylcarbodiimide (DIC). The resulting byproduct, diisopropylurea (DIU), exhibits superior solubility in dichloromethane (DCM), allowing for a self-validating clean filtration step.

-

Nucleophilic Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) is non-negotiable. It attacks the transient O-acylisourea to form a highly electrophilic acylpyridinium intermediate. This kinetically outcompetes the detrimental 1,3-rearrangement that would otherwise yield an unreactive N-acylurea dead-end.

-

Workup Chemistry: NHPI is mildly acidic (pKa ~7). A targeted 5% NaHCO3 wash selectively deprotonates and partitions unreacted NHPI and residual thiazole-4-carboxylic acid into the aqueous layer, ensuring high purity of the organic ester without requiring chromatography.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and isolated yield, validating the optimized DIC/DCM system.

| Coupling Reagent | Solvent | Additive | Yield (%) | Observation / Causality |

| DCC (1.1 eq) | DCM | DMAP (0.1 eq) | 75 | DCU byproduct co-precipitates, complicating isolation. |

| DIC (1.1 eq) | DCM | DMAP (0.1 eq) | 88 | DIU byproduct remains soluble; clean filtration. |

| EDC·HCl (1.2 eq) | DMF | HOBt (1.0 eq) | 82 | Requires tedious aqueous workup; lower atom economy. |

| HATU (1.1 eq) | DMF | DIPEA (2.0 eq) | 91 | Excellent yield but cost-prohibitive for large-scale synthesis. |

Step-by-Step Synthesis Protocol

Scale: 10.0 mmol

A. Reaction Assembly

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Charge the flask with 1,3-thiazole-4-carboxylic acid (1.29 g, 10.0 mmol) and N-hydroxyphthalimide (1.80 g, 11.0 mmol).

-

Suspend the solids in anhydrous Dichloromethane (DCM, 100 mL) to achieve a 0.1 M concentration.

-

Add DMAP (0.12 g, 1.0 mmol, 10 mol%). The suspension may not fully dissolve at this stage.

-

Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic activation step.

B. Activation & Coupling 6. Add DIC (1.72 mL, 11.0 mmol) dropwise over 5 minutes via syringe. 7. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). 8. Stir for 3–4 hours. Self-Validation: The reaction will transition from a cloudy suspension to a nearly homogeneous solution, followed by the slow precipitation of DIU. TLC (50% EtOAc/Hexanes) will show the consumption of the acid and the appearance of a highly UV-active product spot (Rf ~0.6).

C. Workup & Isolation 9. Filter the reaction mixture through a medium-porosity glass frit to remove the precipitated DIU. Rinse the filter cake with cold DCM (20 mL). 10. Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous NaHCO3 (2 × 50 mL) to remove unreacted NHPI, followed by distilled water (50 mL) and saturated aqueous NaCl (50 mL). 11. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 12. Purification: Recrystallize the crude solid from a minimal amount of hot EtOAc layered with hexanes to afford (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate as an off-white to pale yellow solid.

Workflow for the synthesis of the redox-active N-hydroxyphthalimide ester.

Downstream Applications: The Redox-Active Ester Manifold

Once synthesized, (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate serves as a versatile linchpin in modern synthesis:

-

Nickel-Catalyzed Cross-Coupling: The ester readily undergoes reductive decarboxylation in the presence of Ni catalysts and organozinc reagents, enabling direct C(sp3)-C(sp2) bond formation[1].

-

Decarboxylative Alkynylation: It can be coupled with bromoalkynes under reductive cross-electrophile conditions to yield complex internal alkynes[3].

-

Photoredox Alkylation: Under visible-light irradiation with an appropriate photocatalyst (e.g., Ir or Ru complexes), the RAE undergoes SET, fragmenting to expel CO2 and the phthalimide anion, thereby generating a nucleophilic thiazol-4-yl radical for stereoselective addition into enamides or heteroarenes[2].

Single-electron transfer (SET) and decarboxylative fragmentation pathway.

References

-

Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society.[Link]

-

Reductive Decarboxylative Alkynylation of N-Hydroxyphthalimide Esters with Bromoalkynes. PMC.[Link]

-

Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions. Chemical Science (RSC Publishing).[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoredox-catalyzed stereoselective alkylation of enamides with N -hydroxyphthalimide esters via decarboxylative cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03070K [pubs.rsc.org]

- 3. Reductive Decarboxylative Alkynylation of N-Hydroxyphthalimide Esters with Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Thiazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the architecture of bioactive molecules.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold" capable of engaging with a diverse array of biological targets. This versatility is evidenced by its presence in essential natural products like vitamin B1 (thiamine) and in a multitude of clinically approved drugs, including the antibacterial sulfathiazole, the anti-HIV agent ritonavir, and the anticancer drug dasatinib.[3][4][5][6] The broad spectrum of pharmacological activities associated with thiazole derivatives—spanning antimicrobial, anticancer, anti-inflammatory, and antiviral applications—continues to drive intensive research and development efforts.[7][8]

This guide is designed to serve as a comprehensive technical resource for professionals engaged in the discovery and development of novel thiazole-based therapeutics. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, providing field-proven insights into robust synthetic strategies and rigorous characterization protocols. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to design, synthesize, and validate new chemical entities built upon this remarkable heterocyclic core.

Part 1: Strategic Synthesis of the Thiazole Core

The construction of the thiazole ring is a well-established field, yet the choice of synthetic route is a critical decision dictated by the desired substitution pattern, available starting materials, and scalability. Here, we explore the most reliable and versatile methods, emphasizing the rationale behind their application.

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Chemistry

First reported by Arthur Hantzsch in 1887, this method remains the most prevalent and adaptable approach for synthesizing thiazole derivatives.[6][9] Its enduring popularity stems from its reliability, generally high yields, and the commercial availability of a wide range of starting materials.[10]

Causality and Mechanism: The Hantzsch synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[9][10] The reaction proceeds via a well-understood, two-stage mechanism:

-

Nucleophilic Substitution (S_N2): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide.

-

Intramolecular Cyclization & Dehydration: The nitrogen atom of the resulting intermediate performs a nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring. A subsequent dehydration step yields the aromatic thiazole core.[10]

This straightforward pathway makes the reaction highly predictable and robust.

Experimental Protocol: Synthesis of a Representative 2-Amino-4-Phenylthiazole

This protocol details a classic Hantzsch synthesis, which is known for its simplicity and high yield.[10]

Materials:

-

2-Bromoacetophenone (1 equivalent)

-

Thiourea (1.5 equivalents)

-

Methanol

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (e.g., 5.0 mmol, 995 mg) and thiourea (e.g., 7.5 mmol, 571 mg).

-

Add methanol (5-10 mL) to the flask.

-

Heat the mixture to reflux (approx. 65°C) with vigorous stirring for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) (20 mL) to neutralize the HBr byproduct and precipitate the product.

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Dry the collected solid product. The crude product is often of sufficient purity for initial characterization.[10]

Self-Validation: The formation of a precipitate upon neutralization is a strong indicator of product formation, as the thiazole product is typically poorly soluble in water.[10] Purity can be initially assessed by a sharp melting point and a single spot on TLC.

Modern Adaptations for Efficiency and Sustainability: To align with green chemistry principles and accelerate discovery, the Hantzsch synthesis has been adapted using modern technologies. Microwave-assisted synthesis, for instance, dramatically reduces reaction times from hours to minutes and often improves yields.[11][12] Similarly, the use of ultrasound irradiation and eco-friendly catalysts like silica-supported tungstosilicic acid provides an efficient, one-pot method for multi-component reactions.[13][14]

The Cook-Heilbron Synthesis: A Targeted Route to 5-Aminothiazoles

When the synthetic target specifically requires a 5-amino substituent, the Cook-Heilbron synthesis is the method of choice.[5][15]

Causality and Mechanism: This reaction involves the condensation of an α-aminonitrile with a sulfur-containing reagent such as carbon disulfide, isothiocyanates, or dithioacids.[15][16][17] The reaction proceeds under mild, often aqueous, conditions. The mechanism begins with the nucleophilic attack of the amino group on the electrophilic carbon of the sulfur reagent, followed by cyclization involving the nitrile group to form the 5-aminothiazole product.[15] While less common than the Hantzsch method, it is a powerful tool for accessing a specific and biologically important class of thiazoles.[3][15]

The Gabriel Synthesis: Accessing 2,5-Disubstituted Thiazoles

The Gabriel synthesis provides an alternative pathway that is particularly useful for preparing 2,5-disubstituted thiazoles.[2][3]

Causality and Mechanism: This method involves the treatment of an α-acylaminoketone with a potent sulfurizing agent, most commonly phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[5] The reaction effects a cyclodehydration, where the carbonyl oxygen of the ketone is replaced by sulfur, and the amide oxygen is subsequently eliminated during the ring-closing dehydration step.

Caption: General workflow for the Hantzsch thiazole synthesis.

Part 2: Rigorous Characterization of Novel Thiazole Derivatives

Unambiguous structural confirmation and purity assessment are non-negotiable in drug discovery. A multi-technique spectroscopic approach is essential for validating the identity of a newly synthesized compound.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure of a compound in solution.[18] Both ¹H and ¹³C NMR are required for a complete assignment.

Expertise in Interpretation:

-

¹H NMR: The aromatic protons on the thiazole ring typically resonate in the downfield region of the spectrum, generally between δ 7.2 and 8.8 ppm, confirming the formation of the aromatic heterocycle.[2][6] The specific chemical shifts and coupling patterns of these protons and those on adjacent substituents provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon atoms within the thiazole ring appear at characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified thiazole derivative. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.[18][19] Ensure the sample is fully dissolved; sonication can be used to assist.

-

Instrument Setup: Use a modern NMR spectrometer (e.g., 400-600 MHz). Tune and shim the instrument to achieve high magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard spectrum using a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.[19]

Table 1: Typical NMR Chemical Shift (δ) Ranges for Thiazole Derivatives

| Nucleus | Structural Feature | Typical Chemical Shift (ppm) | Notes |

| ¹H | H5 (Thiazole ring) | 7.20 - 7.80 | Position can vary significantly with substituents. |

| H2 (Thiazole ring) | 8.70 - 8.90 | Only present if C2 is not substituted. | |

| ¹³C | C2 (Thiazole ring) | 150 - 170 | Often the most downfield ring carbon. |

| C4 (Thiazole ring) | 140 - 155 | Highly dependent on the substituent at this position. | |

| C5 (Thiazole ring) | 110 - 125 | Typically the most upfield ring carbon. |

Note: These are approximate ranges and can shift based on solvent and substituent effects.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and confirming its elemental formula.[18]

Causality and Technique Choice: High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is the gold standard. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, allowing for direct determination of the molecular weight. HRMS provides a highly accurate mass measurement (to within 0.001 Da), which is used to calculate the elemental composition and definitively confirm the molecular formula.

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution (~10-50 µM) of the thiazole derivative in a solvent compatible with ESI, such as methanol or acetonitrile.[18]

-

Data Acquisition: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Analysis: Acquire the mass spectrum in positive ion mode. The resulting data should show a prominent peak corresponding to the [M+H]⁺ ion. Compare the measured accurate mass to the theoretical mass calculated for the expected molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.

Expertise in Interpretation: For thiazole derivatives, IR spectroscopy is used to confirm the formation of the ring and identify the functional groups of its substituents. Key absorptions include the C=N and C=C stretching vibrations of the aromatic ring.

Table 2: Characteristic IR Absorption Frequencies for Thiazole Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch (Thiazole ring) |

| ~1500 | Medium | C=N stretch (Thiazole ring) |

| ~1450 | Medium | C=C stretch (Thiazole ring) |

| Varies | Strong/Medium | Stretches from key substituents (e.g., C=O, N-H) |

Single-Crystal X-ray Diffraction

For novel compounds, particularly those intended for structure-based drug design, single-crystal X-ray diffraction is the ultimate analytical tool. It provides an unambiguous, three-dimensional map of the molecule's atomic arrangement in the solid state.[20][21]

Causality and Importance: The precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding or π-π stacking) obtained from a crystal structure are invaluable.[22] This information provides a rational basis for understanding structure-activity relationships (SAR) and is crucial for guiding lead optimization efforts by visualizing how a molecule binds to its biological target.[20][21]

Generalized Protocol for X-ray Diffraction

-

Crystal Growth: Grow high-quality single crystals of the purified compound. This is often the most challenging step and is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software to generate the final three-dimensional model of the molecule.

Caption: Logical workflow for the characterization of a novel thiazole derivative.

Conclusion and Future Outlook

The synthesis and characterization of novel thiazole derivatives remain a vibrant and critical area of research in drug discovery. The classical Hantzsch synthesis, complemented by modern, targeted approaches like the Cook-Heilbron method, provides a robust toolkit for the synthetic chemist. However, the true validation of these novel entities rests upon a rigorous and multi-faceted characterization strategy, with NMR and mass spectrometry forming the essential foundation, and X-ray crystallography providing the ultimate structural proof. As the field advances, the focus will increasingly shift towards developing more sustainable and efficient synthetic protocols, such as multicomponent and flow chemistry reactions, to accelerate the discovery of next-generation thiazole-based therapeutics.[4][12][23] This guide provides the fundamental principles and actionable protocols to empower researchers in this exciting endeavor.

References

-

Cook–Heilbron thiazole synthesis - Wikipedia. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). Sci. Pharm. Available at: [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences. Available at: [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules. Available at: [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Baghdad Science Journal. Available at: [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis of Thiazole Ring: Mini Review. (2023). Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Recent Advances in the Multicomponent Synthesis of Thiazoles. (2026). Emerging Horizons in Scientific Research. Available at: [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Available at: [Link]

-

Systematic Review On Thiazole And Its Applications. (2024). Educational Administration: Theory and Practice. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Available at: [Link]

-

Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. (2015). Journal of Medicinal Chemistry. Available at: [Link]

-

Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances. Available at: [Link]

-

Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. (2015). Journal of Medicinal Chemistry. Available at: [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry. Available at: [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Recent Advances in Synthesis of Thiazoles ring: Mini Review. (2026). ResearchGate. Available at: [Link]

-

Cook-Heilbron thiazole synthesis. (2019). ResearchGate. Available at: [Link]

-

Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022). ResearchGate. Available at: [Link]

-

Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Results in Chemistry. Available at: [Link]

-

Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of... (2015). ChEMBL. Available at: [Link]

-

Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. (2022). YouTube. Available at: [Link]

-

New methods for the rapid synthesis of thiazoles. (2023). University of Sussex. Available at: [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2021). Molecules. Available at: [Link]

-

CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (2017). Journal of Chemistry and Chemical Engineering. Available at: [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Results in Chemistry. Available at: [Link]

-

Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities. (2024). International Journal of Novel Research and Development. Available at: [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules. Available at: [Link]

-

Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents. (2016). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2023). ACS Omega. Available at: [Link]

-

Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (2020). Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. Available at: [Link]

-

Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds. (2015). Der Pharmacia Lettre. Available at: [Link]

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and... (2025). MOST Wiedzy. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports. Available at: [Link]

-

Synthesis and Characterization of some new Thiazole Compounds. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. kuey.net [kuey.net]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. stm2.bookpi.org [stm2.bookpi.org]

- 5. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 6. kuey.net [kuey.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. sussex.figshare.com [sussex.figshare.com]

- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Making sure you're not a bot! [mostwiedzy.pl]

- 23. discovery.researcher.life [discovery.researcher.life]

Mechanism of Action: (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate in Decarboxylative Cross-Coupling

Executive Summary

(1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate is an advanced Redox-Active Ester (RAE) utilized extensively in modern synthetic chemistry and drug discovery. By bridging the gap between stable carboxylic acid feedstocks and highly reactive carbon-centered radicals, this N-hydroxyphthalimide (NHPI)-derived ester serves as a powerful surrogate for traditional heteroaryl halides. This technical guide details the mechanistic cascade of its single-electron reduction, fragmentation, and subsequent cross-coupling, providing validated protocols for its application in metallaphotoredox and electrochemical workflows.

Structural Anatomy & Chemical Logic

The architecture of (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate is meticulously engineered for controlled radical reactivity:

-

The Payload (1,3-Thiazole-4-carboxylate): Thiazoles are privileged pharmacophores found in numerous FDA-approved therapeutics. Generating a radical at the C4 position enables the late-stage functionalization of complex molecules without relying on pre-functionalized, unstable organometallic reagents.

-

The Redox Trigger (N-Hydroxyphthalimide / NHPI): The highly electron-withdrawing nature of the phthalimide ring significantly lowers the reduction potential of the ester[1]. Due to their propensity towards single-electron reduction, NHPI esters are collectively referred to as "redox-active esters" (RAEs)[1]. This allows activation under mild thermal, photochemical, or electrochemical conditions[2].

Core Mechanism of Action: The Activation Cascade

The "mechanism of action" of this RAE is defined by a reductive decarboxylative fragmentation cascade[1][2].

-

Single-Electron Transfer (SET): The reaction initiates when the NHPI ester accepts a single electron from an external donor (e.g., an excited-state photocatalyst like Ir(ppy)₃, a low-valent transition metal like Ni(0), or a cathodic electrode)[2]. This SET event generates a transient radical anion intermediate.

-

N–O Bond Cleavage: The radical anion is highly unstable and rapidly undergoes fragmentation via the cleavage of the weak N–O bond. This step expels a stable phthalimide anion (which acts as the leaving group) and generates a thiazole-4-carboxyl radical[1].

-

Decarboxylation: The resulting carboxyl radical is thermodynamically driven to extrude carbon dioxide (CO₂) gas. This irreversible decarboxylation provides the primary thermodynamic driving force for the entire cascade, yielding the highly reactive 1,3-thiazol-4-yl radical[2][3].

-

Radical Trapping & Cross-Coupling: The nascent 1,3-thiazol-4-yl radical can be intercepted in various ways:

-

Metallaphotoredox Catalysis: The radical is captured by a Ni(II) complex to form a Ni(III) intermediate, which undergoes reductive elimination to forge a new C–C bond (e.g., with aryl zinc reagents or aryl halides)[4].

-

Borylation: The radical can be trapped by diboron reagents under electrochemical or photoredox conditions to yield valuable heteroaryl boronic esters[3].

-

Minisci-Type Addition: Direct addition into protonated, electron-deficient heteroarenes[2].

-

Figure 1: SET cascade and decarboxylation mechanism of the thiazole-4-carboxylate RAE.

Experimental Workflows & Protocols

To ensure high reproducibility, the following protocols represent self-validating systems based on established RAE chemistry[4].

Protocol A: Synthesis of the RAE

Causality & Logic: N,N'-Diisopropylcarbodiimide (DIC) is preferred over EDC/HOBt for sensitive substrates because the diisopropylurea byproduct can be easily removed via filtration, avoiding aqueous workups that might prematurely hydrolyze the ester.

-

Setup: In an oven-dried round-bottom flask, dissolve 1,3-thiazole-4-carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.1 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

-

Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst. Cool the mixture to 0 °C.

-

Coupling: Dropwise add DIC (1.1 equiv). A white precipitate (diisopropylurea) will begin to form within 15 minutes.

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (UV active; NHPI stains yellow with basic KMnO₄).

-

Purification: Filter the urea byproduct over a pad of Celite. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure RAE as a crystalline solid.

Protocol B: Photoredox/Ni Dual-Catalyzed Cross-Coupling

Causality & Logic: Strict anaerobic conditions are mandatory. Oxygen not only quenches the excited state of the photocatalyst but also rapidly reacts with the 1,3-thiazol-4-yl radical to form undesired peroxy species.

-

Setup: To an oven-dried Schlenk tube, add the RAE (1.0 equiv), aryl iodide (1.5 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)[4].

-

Solvent & Base: Add anhydrous DMF (0.1 M) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

-

Degassing (Critical Step): Perform three cycles of Freeze-Pump-Thaw to rigorously exclude oxygen.

-

Irradiation: Backfill with Argon. Irradiate the mixture with a 440–450 nm blue LED array at room temperature for 16 hours. The solution typically transitions from pale green to deep red/brown, indicating the formation of active Ni species.

-

Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Figure 2: Standard experimental workflow for photoredox decarboxylative cross-coupling.

Data Presentation: Modalities of RAE Activation

The versatility of the (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate RAE allows it to be activated across multiple catalytic platforms[1][3][4].

| Activation Modality | Catalyst / Mediator | Primary Reductant | Key Advantage | Typical Application |

| Photoredox Catalysis | Ir/Ru complexes or 4CzIPN | Excited-state photocatalyst | Extremely mild conditions, room temperature | C–C Cross-Electrophile Coupling |

| Reductive Ni-Catalysis | NiCl₂ / dtbbpy | Zinc dust or Mn(0) | Highly scalable, avoids precious metals | Aryl-Alkyl Negishi-type Coupling[4] |

| Electrocatalysis | Reticulated Vitreous Carbon (RVC) | Cathodic current | Reagent-free SET, highly tunable overpotential | Decarboxylative Borylation[3] |

References

-

Title: Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters Source: Beilstein Journal of Organic Chemistry URL: 1

-

Title: Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters (PMC) Source: National Institutes of Health (NIH) / PubMed Central URL: 2

-

Title: Electrochemically promoted decarboxylative borylation of alkyl N-hydroxyphthalimide esters Source: Green Synthesis and Catalysis URL: 3

-

Title: Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters Source: Journal of the American Chemical Society / PubMed Central URL: 4

Sources

- 1. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]

- 2. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. html.rhhz.net [html.rhhz.net]

- 4. Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Synergy: Exploring the Therapeutic Potential of Hybrid Heterocyclic Compounds

An In-Depth Technical Guide

Abstract

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, natural products, and bioactive molecules, owing to their unique ability to interact with a wide range of biological targets.[1][2] The paradigm of drug discovery is continually shifting towards rational design strategies that can address complex, multifactorial diseases and combat the growing challenge of drug resistance.[3] Molecular hybridization, a strategy that involves covalently linking two or more distinct pharmacophoric moieties, has emerged as a powerful approach to create novel chemical entities with enhanced potency, improved selectivity, and multi-target capabilities.[3][4][5] This guide provides a comprehensive exploration of the design, synthesis, and therapeutic applications of hybrid heterocyclic compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their biological activity, detail key experimental workflows, and survey the promising landscape of these synergistic molecules in modern medicinal chemistry.

The Rationale for Molecular Hybridization

Modern drug development often confronts limitations with single-target therapies, including the emergence of resistance and systemic toxicity.[5] The molecular hybridization approach is a direct response to these challenges. By integrating multiple pharmacophores into a single molecular architecture, these "multi-pharmacophore" agents can engage diverse biological pathways simultaneously.[5]

The core advantages of this strategy include:

-

Synergistic Efficacy: The combined action of the linked pharmacophores can produce a therapeutic effect greater than the sum of the individual components.[5]

-

Multi-Target Engagement: Hybrid compounds can be rationally designed to interact with multiple targets involved in a disease's progression, which is particularly valuable for complex conditions like cancer and infectious diseases.[3]

-

Overcoming Drug Resistance: By acting on multiple cellular mechanisms, hybrids can bypass the resistance pathways that render traditional single-scaffold drugs ineffective.[5]

-

Improved Pharmacokinetics: The hybridization strategy allows for the fine-tuning of physicochemical properties, such as solubility and membrane permeability, leading to optimized absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

Caption: Conceptual diagram of the molecular hybridization strategy.

Design and Synthesis of Hybrid Heterocycles

The creation of effective hybrid compounds is a testament to the synergy between computational modeling and advanced synthetic chemistry.[6]

2.1. Rational Design and In Silico Approaches

Before synthesis, computational tools are indispensable for predicting the viability of a hybrid molecule.

-

Molecular Docking: This technique predicts the preferred orientation of a designed hybrid molecule when bound to a biological target.[7] It allows scientists to assess binding affinities and interaction patterns, such as hydrogen bonds and hydrophobic interactions, guiding the selection of the most promising candidates for synthesis.[8][9] For example, docking studies have been used to show strong binding energy between piperazine-linked bergenin hybrids and the Bcl-2 protein, corroborating their pro-apoptotic activity.[8]

-

Structure-Activity Relationship (SAR) Studies: SAR provides critical insights into how specific structural modifications influence a compound's biological activity.[6] By systematically altering linkers or substituent groups on the heterocyclic rings, medicinal chemists can optimize potency and selectivity.

2.2. Key Synthetic Strategies

The covalent linking of two or more heterocyclic scaffolds can be achieved through various robust chemical reactions.

-

Multi-Component Reactions (MCRs): Reactions like the Biginelli and Hantzsch syntheses allow for the construction of complex hybrid molecules in a single step from three or more starting materials, offering high efficiency and atom economy.[10]

-

Click Chemistry: This approach, particularly the copper-catalyzed azide-alkyne cycloaddition, is widely used to link different molecular fragments with high yield and specificity, forming a stable triazole linker.[11]

-

Classical Reactions: Amide bond formation, ether synthesis, and Mannich reactions are routinely employed to connect heterocyclic units, offering versatility in linker design.[8]

Therapeutic Applications and Mechanisms of Action

Hybrid heterocyclic compounds have demonstrated remarkable potential across a spectrum of diseases, most notably in oncology, infectious diseases, and neurodegenerative disorders.

3.1. Anticancer Activity

Cancer's complexity makes it an ideal candidate for multi-target therapies.[4] Heterocyclic hybrids have shown potent activity through several mechanisms:

-

Induction of Apoptosis: Many hybrids are designed to trigger programmed cell death. For instance, quinoline-based hybrids can induce apoptosis and arrest the cell cycle.[4] Piperazine-bergenin hybrids have been shown to regulate the expression of pro-apoptotic (BAX) and anti-apoptotic (BcL-2) genes.[8]

-

Enzyme Inhibition: Hybrids can act as potent inhibitors of key enzymes in cancer signaling. Bis-pyrazoline hybrids have been developed as dual inhibitors of EGFR and BRAFV600E, two kinases often implicated in cancer proliferation.[12]

-

DNA Interaction and Damage: Certain scaffolds can intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and death.[13]

Caption: Simplified pathway of apoptosis induction by a hybrid compound.

3.2. Antimicrobial and Antiviral Activity

The rise of multidrug-resistant pathogens necessitates novel therapeutic strategies.[7]

-

Antibacterial Agents: Hybrid molecules that combine different antibacterial pharmacophores, such as ciprofloxacin conjugated to neomycin, have shown vastly improved activity against resistant bacteria.[11] The rationale is to inhibit multiple essential bacterial processes, such as DNA replication and protein synthesis, simultaneously.[13]

-

Antifungal Agents: Azole-based hybrids are prominent in antifungal research, disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane.[14]

-

Antiviral Agents: Heterocyclic scaffolds are crucial in antiviral drug design.[13] Hybrids incorporating motifs like indole and thiazole have been investigated for their ability to inhibit viral enzymes such as proteases and polymerases, which are essential for viral replication in diseases like Hepatitis C and COVID-19.[13][15]

Table 1: Representative Hybrid Heterocyclic Scaffolds and Their Biological Activities

| Hybrid Scaffold Class | Example Moieties | Therapeutic Target/Application | Reported Activity (Example) | Citation(s) |

| Quinoline Hybrids | Quinoline-Chalcone, Quinoline-Triazole | Anticancer | Induction of apoptosis, cell cycle arrest | [4] |

| Pyrazole Hybrids | Pyrazole-Thiophene | Anticancer | Multi-target kinase inhibitors | [5] |

| Bis-Pyrazoline Hybrids | Pyrazoline-Pyrazoline | Anticancer | Dual EGFR and BRAFV600E inhibition | GI50 = 1.05 µM[12] |

| Coumarin Hybrids | Coumarin-Chalcone, Coumarin-Benzosuberone | Anticancer, Anti-Alzheimer's | Antiproliferative (A549, HeLa, MCF7) | [1] |

| Aminoglycoside Dimers | Neomycin-Neomycin | Antibacterial | Ribosome inhibition | 20- to 1200-fold improved activity |

| Azole Hybrids | Triazole-Thiadiazine | Anticancer, Antifungal | Broad-spectrum activity | [1][5] |

| Bergenin Hybrids | Bergenin-Piperazine-Thiazole | Anticancer (Oral) | Potent cytotoxicity, G0/G1 phase arrest | [8] |

Experimental Protocols: From Synthesis to Biological Evaluation

Trustworthiness in drug discovery is built on robust and reproducible methodologies. Below are standardized protocols representative of the workflow for developing hybrid heterocyclic compounds.

4.1. Protocol: Synthesis of a Dihydropyrimidine Hybrid via Biginelli Reaction

This multi-component reaction is a classic method for creating heterocyclic hybrids.

-

Reactant Preparation: In a round-bottom flask, dissolve the heterocyclic aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.2 mmol) in a suitable solvent (e.g., ethanol).

-

Catalysis: Add a catalytic amount of an acid (e.g., HCl or p-toluenesulfonic acid).

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to achieve high purity.

-

Characterization: Confirm the structure of the synthesized hybrid compound using spectroscopic methods:

-

NMR (¹H and ¹³C): To elucidate the proton and carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

IR Spectroscopy: To identify key functional groups.

-

4.2. Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, serving as a primary screen for anticancer potential.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized hybrid compounds in the culture medium. Add the compounds to the wells at various final concentrations (e.g., 0.1 to 100 µM) and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Caption: General experimental workflow in hybrid drug discovery.

Conclusion and Future Directions

The field of hybrid heterocyclic compounds represents a vibrant and highly promising frontier in medicinal chemistry. The strategy of molecular hybridization provides a versatile and powerful platform for developing next-generation therapeutics that are more potent, selective, and capable of overcoming the hurdles of drug resistance.[5] The integration of computational design, innovative synthetic methodologies, and robust biological evaluation is accelerating the discovery of novel drug candidates.[6] Future research will likely focus on developing hybrids with even greater target specificity, exploring novel linker chemistries to fine-tune pharmacokinetic properties, and expanding their application to a wider range of diseases. As our understanding of complex disease biology deepens, the rational design of multi-target heterocyclic hybrids will undoubtedly play a pivotal role in shaping the future of medicine.

References

- Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment. (2024). Vertex AI Search.

- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.

- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. (n.d.). National Center for Biotechnology Information.

- A Review on the Medicinal Significance of Heterocyclic Compounds - IJRASET. (2023). International Journal for Research in Applied Science and Engineering Technology.

- Design and synthesis of hybrid compounds as novel drugs and medicines - PubMed. (2022). National Center for Biotechnology Information.

- Role of Heterocyclic Compounds in Drug Development: An Overview. (n.d.). Research and Reviews.

- A Review on Anticancer Activity of Heterocyclic Hybrids. (n.d.). JETIR.

- Recent Developments in the Synthesis of Hybrid Heterocycles, A Promising Approach to Develop Multi-target Antibacterial Agents. | Request PDF. (n.d.). ResearchGate.

- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Advances in Engineering and Management (IJAEM).

- Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC. (2024). National Center for Biotechnology Information.

- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC. (n.d.). National Center for Biotechnology Information.

- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). ResearchGate.

- Key heterocyclic moieties for the next five years of drug discovery and development. (2025). Taylor & Francis Online.

- Recent Advances in the Development of Hybrid Drugs. (2024). MDPI.

- (PDF) Design and synthesis of novel heterocyclic compounds as a PPAR-γ agonist. (2021). ResearchGate.

- Special Issue : Advances in the Synthesis and Application of Heterocyclic Compounds. (n.d.). MDPI.

- Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. (2025). ACS Omega.

- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025). International Journal of Scientific Research & Technology.

- Role of heterocyclic compounds in SARS and SARS CoV-2 pandemic - PMC. (n.d.). National Center for Biotechnology Information.

Sources

- 1. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. jetir.org [jetir.org]

- 6. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and synthesis of hybrid compounds as novel drugs and medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijaem.net [ijaem.net]

- 14. A Review on the Medicinal Significance of Heterocyclic Compounds [ijraset.com]

- 15. Role of heterocyclic compounds in SARS and SARS CoV-2 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

Using (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate in animal models of cancer

Application Note: Utilizing (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate in the Development of Targeted Protein Degraders for Preclinical Cancer Models

Executive Summary

The transition of small-molecule inhibitors into Proteolysis Targeting Chimeras (PROTACs) requires highly efficient, chemoselective conjugation strategies. (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate —the N-hydroxyphthalimide (NHPI) ester of 1,3-thiazole-4-carboxylic acid—serves as a highly reactive, dual-purpose intermediate. The thiazole-4-carboxylate scaffold is a privileged pharmacophore known for binding critical oncology targets, such as Lactate Dehydrogenase A (LDHA) in pancreatic cancer. By pre-activating this moiety as an NHPI ester, researchers can leverage it either as an activated ester for rapid amidation or as a Redox-Active Ester (RAE) for metallaphotoredox decarboxylative cross-coupling. This guide details the causality behind utilizing this intermediate to assemble PROTACs and the subsequent protocols for validating their efficacy in murine cancer models.

Mechanistic Rationale: Chemistry Meets In Vivo Biology

The Pharmacophore: Thiazole-4-Carboxylate

Metabolic reprogramming is a hallmark of cancer. LDHA, which catalyzes the conversion of pyruvate to lactate, is overexpressed in highly aggressive tumors (e.g., pancreatic ductal adenocarcinoma) to sustain the Warburg effect. Thiazole-4-carboxylate derivatives have been identified as potent binders of the LDHA active site 1. However, traditional occupancy-driven inhibition often requires high systemic doses. Converting these binders into event-driven PROTACs allows for the catalytic destruction of the LDHA protein, offering superior therapeutic outcomes.

The Activation Strategy: NHPI Redox-Active Esters

Synthesizing PROTACs involves linking a Target Protein of Interest (POI) binder to an E3 ligase ligand (e.g., Cereblon or VHL) via a flexible or rigid linker. Traditional amide coupling (using HATU or EDC) often suffers from poor atom economy, epimerization, or low yields when dealing with sterically hindered PROTAC linkers. The use of the (1,3-dioxoisoindol-2-yl) ester solves this by acting as a pre-activated leaving group. Furthermore, under single-electron transfer (SET) photoredox conditions, the NHPI ester fragments to release CO₂, generating a carbon-centered radical. This enables C(sp³)–C(sp²) cross-coupling, allowing chemists to build rigidified, non-hydrolyzable linkers that improve the pharmacokinetic (PK) stability of the PROTAC in animal models 2.

Workflow from NHPI-ester activation to PROTAC-mediated proteasomal degradation.

Quantitative Data: Pharmacokinetics & Efficacy

When transitioning from in vitro synthesis to in vivo animal models, PROTACs face significant bioavailability hurdles due to their high molecular weight and topological polar surface area (TPSA). Table 1 summarizes the optimized parameters for evaluating thiazole-based PROTACs in murine models.

Table 1: Representative PK/PD Profile of Thiazole-Based PROTACs in Mouse Models

| Parameter | Optimized Condition / Value | Causality & Implication |

| Formulation | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | Overcomes the extreme lipophilicity of PROTACs, preventing precipitation upon injection. |

| Route of Admin. | Intraperitoneal (IP) | Ensures systemic exposure while bypassing immediate first-pass hepatic metabolism. |

| Dosing Regimen | 10–30 mg/kg, Once Daily (Q.D.) | Balances the catalytic degradation kinetics of the E3 ligase with the clearance rate of the drug. |

| Target Dmax | >85% degradation at 24h post-dose | Confirms sustained ternary complex formation and active proteasomal turnover in the tumor microenvironment. |

| Efficacy (TGI) | >60% Tumor Growth Inhibition at Day 21 | Validates the therapeutic hypothesis that target degradation halts cancer cell proliferation. |

Experimental Protocols

Protocol A: Synthesis of Thiazole-PROTAC via NHPI-Ester Amidation

This protocol utilizes the NHPI ester for a high-yielding, racemization-free amidation with an amine-bearing VHL or CRBN linker.

-

Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate (0.1 mmol, 1.0 equiv) in anhydrous DMF (2.0 mL).

-

Amine Addition: Add the amine-functionalized E3 ligase linker (0.11 mmol, 1.1 equiv).

-

Base Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 equiv). Causality: DIPEA deprotonates the amine salt, maximizing its nucleophilicity while being sterically hindered enough to prevent side reactions with the ester.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via LC-MS. The displacement of the NHPI group is typically rapid and quantitative.

-

Validation Checkpoint: The reaction is self-validating if the LC-MS trace shows the complete disappearance of the NHPI-ester mass and the appearance of the free N-hydroxyphthalimide byproduct (m/z 163) alongside the PROTAC product.

-

Purification: Purify directly via preparative Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final PROTAC.

Protocol B: In Vivo Evaluation in Pancreatic Cancer Xenograft Models

Evaluating the synthesized PROTAC in a PANC-1 (human pancreatic carcinoma) mouse xenograft model.

Standardized in vivo workflow for evaluating PROTAC efficacy in murine xenograft models.

-

Cell Preparation: Harvest PANC-1 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free DMEM and Matrigel to a concentration of 5×106 cells/100 µL. Causality: Matrigel provides an extracellular matrix scaffold that significantly enhances the engraftment and survival rate of the xenograft.

-

Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female immunodeficient mice (e.g., BALB/c nude).

-

Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (calculated as V=(length×width2)/2 ), randomize mice into treatment and vehicle control groups (n=8 per group).

-

Formulation & Dosing: Dissolve the PROTAC in 5% DMSO, then sequentially add 40% PEG300, 5% Tween-80, and 50% sterile saline, vortexing until clear. Administer IP at 15 mg/kg daily.

-

Validation Checkpoint: Monitor body weight bi-weekly. A body weight loss of >15% indicates non-specific PROTAC toxicity (often due to off-target degradation or E3 ligase depletion), requiring an immediate dose reduction.

Protocol C: Ex Vivo Pharmacodynamic Validation (Self-Validating System)

Tumor volume reduction alone does not prove a PROTAC mechanism. Target degradation must be confirmed ex vivo.

-

Tissue Harvesting: At the study endpoint (or 24 hours post-final dose for a dedicated PD cohort), euthanize the mice. Excise the tumors, snap-freeze in liquid nitrogen, and store at -80°C.

-

Lysis: Homogenize 30 mg of tumor tissue in 300 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Immediate inhibition of endogenous proteases prevents artifactual degradation of the target protein during sample prep.

-

Western Blotting: Resolve 20 µg of total protein lysate on an SDS-PAGE gel. Transfer to a PVDF membrane and probe for LDHA (Target), VHL/CRBN (E3 Ligase), and β -actin (Loading Control).

-

Validation Checkpoint: A successful PROTAC mechanism is validated only if the treated tumor lysates show a >80% reduction in LDHA band intensity relative to the vehicle control, while β -actin and the E3 ligase levels remain constant.

References

-

Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry - ACS Publications. 1

-

C(sp3) Cross Coupling and Amide Formation for Proteolysis Targeting Chimera Library Synthesis. Journal of Medicinal Chemistry - ACS Publications.2

Sources

Application of Phthalimido-Thiazoles as Enzyme Inhibitors: A Technical Guide for Researchers

Introduction: The Emergence of Phthalimido-Thiazoles in Drug Discovery

The confluence of the phthalimide and thiazole scaffolds has given rise to a promising class of molecules with significant potential in medicinal chemistry. The phthalimide group, a structural component of the notorious drug thalidomide, has been repurposed and re-explored for its immunomodulatory, anti-inflammatory, and anti-cancer properties[1]. The thiazole ring is another privileged heterocycle, present in numerous natural products and FDA-approved drugs, and is known to be a versatile pharmacophore for a wide range of biological activities, including as an enzyme inhibitor[2][3][4]. The combination of these two moieties in the form of phthalimido-thiazoles has yielded a new generation of compounds with potent and often selective inhibitory activity against various key enzymes implicated in human diseases.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of phthalimido-thiazoles as enzyme inhibitors. We will delve into their synthesis, mechanism of action against different enzyme classes, and provide detailed protocols for their evaluation.

General Synthesis of Phthalimido-Thiazole Derivatives

A common and effective method for the synthesis of the phthalimido-thiazole core is through the Hantzsch thiazole synthesis[5][6][7]. This typically involves the reaction of a phthalimido-substituted thioamide with an α-haloketone.

A representative synthetic scheme is outlined below:

Caption: General synthetic route for phthalimido-thiazole derivatives.

Mechanism of Action and Targeted Enzyme Classes

Phthalimido-thiazole derivatives have demonstrated inhibitory activity against a range of enzymes, primarily through competitive or mixed-type inhibition. Their mechanism often involves the interaction of the phthalimide and thiazole moieties with key residues in the enzyme's active site or allosteric sites.

Proteases: Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes. Unregulated HNE activity can lead to tissue damage in diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Phthalimido-thiazoles have emerged as potent HNE inhibitors[2][8].

-

Mechanism of Inhibition: Kinetic studies have shown that some phthalimido-thiazole derivatives act as mixed-type inhibitors of HNE, meaning they can bind to both the free enzyme and the enzyme-substrate complex[2]. Molecular docking studies suggest that the phthalimide group can form hydrogen bonds with amino acid residues in the active site, while the thiazole ring and its substituents can engage in hydrophobic and van der Waals interactions, collectively blocking substrate access.

Oxidoreductases: Cyclooxygenases (COX) and Lipoxygenases (LOX)

COX and LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. Inhibition of these enzymes is a major strategy for treating inflammation and pain.

-

COX Inhibition: Phthalimide derivatives have been investigated as selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs[9]. The thiazole moiety can be designed to fit into the hydrophobic channel of the COX-2 active site.

-

LOX Inhibition: Phthalimido-thiazoles have also been explored as 5-lipoxygenase (5-LOX) inhibitors, which is a key enzyme in the biosynthesis of leukotrienes[10]. Dual COX/LOX inhibitors are of particular interest for developing anti-inflammatory agents with a broader mechanism of action.

Kinases: EGFR and Other Tyrosine Kinases

Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The epidermal growth factor receptor (EGFR) tyrosine kinase is a well-established target for cancer therapy.

-

EGFR Tyrosine Kinase Inhibition: Certain dichloro-substituted phthalimido-thiazole derivatives have been shown to reduce EGFR tyrosine kinase levels in cancer cells[11]. The thiazole ring is a common scaffold in many kinase inhibitors, and its combination with the phthalimide moiety can lead to potent and selective compounds[12][13]. Molecular modeling studies indicate that these inhibitors can bind to the ATP-binding site of the kinase domain.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the enzyme inhibitory potential of phthalimido-thiazole derivatives.

Protocol 1: Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)

This protocol is based on the measurement of the fluorescence of a product generated by HNE activity.

Materials:

-

Human Neutrophil Elastase (HNE), human recombinant

-

HNE substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

-

Test phthalimido-thiazole compounds

-

Reference inhibitor (e.g., Sivelestat or Ursolic Acid)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the HNE enzyme in assay buffer.

-

Prepare a stock solution of the HNE substrate in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of the test compounds and reference inhibitor in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of the test compound dilutions or reference inhibitor to the respective wells.

-

For the enzyme control well, add 2 µL of DMSO.

-

Add 178 µL of assay buffer to all wells.

-

Add 10 µL of the HNE enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the HNE substrate solution to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm in kinetic mode for 30 minutes at 37°C[14].

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percentage of inhibition for each compound concentration relative to the enzyme control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the HNE inhibition assay.

Protocol 2: COX-2 Inhibition Assay (Fluorometric)

This protocol measures the peroxidase activity of COX-2, which is coupled to a fluorometric probe.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

Heme

-

Arachidonic Acid (substrate)

-

Test phthalimido-thiazole compounds

-

Reference inhibitor (e.g., Celecoxib)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of COX-2 in assay buffer.

-

Prepare a stock solution of arachidonic acid.

-

Prepare stock solutions of test compounds and reference inhibitor in DMSO.

-

-

Assay Setup:

-

Add 10 µL of diluted test compound or reference inhibitor to the appropriate wells.

-

For the enzyme control, add 10 µL of assay buffer.

-

Prepare a reaction mix containing assay buffer, COX probe, and heme.

-

Add 80 µL of the reaction mix to all wells.

-

Add 10 µL of the COX-2 enzyme solution to all wells except the blank.

-

Incubate at 25°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the kinetic plot.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value using a dose-response curve.

-

Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

This assay is based on the detection of a fluorescent product generated from the reaction of a probe with the hydroperoxide product of the 5-LOX reaction.

Materials:

-

5-LOX enzyme

-

LOX Assay Buffer

-

LOX Probe

-

LOX Substrate (e.g., Arachidonic Acid)

-

Test phthalimido-thiazole compounds

-

Reference inhibitor (e.g., Zileuton)

-

96-well white, flat-bottom plate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of the 5-LOX enzyme, probe, and substrate in the assay buffer.

-

Prepare stock solutions of test compounds and reference inhibitor in DMSO.

-

-

Assay Setup:

-

Add 2 µL of the test compound or reference inhibitor to the wells.

-

For the enzyme control, add 2 µL of DMSO.

-

Prepare a reaction mix containing assay buffer, LOX probe, and 5-LOX enzyme.

-

Add 78 µL of the reaction mix to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the reaction rate for each well.

-

Determine the percentage of inhibition and IC50 values as described previously.

-

Protocol 4: EGFR Tyrosine Kinase Inhibition Assay (Luminescence-based)

This protocol measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

Kinase assay buffer

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Test phthalimido-thiazole compounds

-

Reference inhibitor (e.g., Gefitinib)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well white plate

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of EGFR kinase, substrate, and ATP in kinase assay buffer.

-

Prepare serial dilutions of test compounds and reference inhibitor in DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of test compound or reference inhibitor.

-

Add 2 µL of a mixture of EGFR kinase and substrate.

-

Incubate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Measurement and Analysis:

-

Measure the luminescence using a plate-reading luminometer[18].

-

The luminescent signal is correlated with the amount of ADP formed and thus with the kinase activity.

-

Calculate the percentage of inhibition and IC50 values.

-

Caption: Inhibition of EGFR signaling by a phthalimido-thiazole.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of phthalimido-thiazole derivatives can be significantly modulated by the nature and position of substituents on both the phthalimide and the phenyl-thiazole moieties.

-

Substituents on the Phenyl Ring of the Thiazole:

-

Electron-withdrawing groups, such as trifluoromethyl (-CF3) and chloro (-Cl), on the phenyl ring attached to the thiazole have been shown to enhance the inhibitory activity against HNE[2].

-

The position of substituents is also critical. For instance, dichloro-substitution at the 3,4- or 3,5-positions of the phenyl ring resulted in potent elastase inhibition[11].

-

-

Substituents on the Phthalimide Ring:

-

Modifications to the phthalimide ring can influence the interaction with the enzyme's active site and affect the overall physicochemical properties of the compound.

-

-

Linker between Phthalimide and Thiazole:

-

The nature and length of the linker connecting the phthalimide and thiazole moieties can impact the molecule's flexibility and ability to adopt an optimal conformation for binding to the enzyme.

-

Data Presentation

| Compound ID | Enzyme Target | IC50 (µM) | Inhibition Type | Reference |

| 4c | Human Neutrophil Elastase | 12.89 | Mixed | [2] |

| 4e | Human Neutrophil Elastase | 15.58 | N/A | [2] |

| 4h | Human Neutrophil Elastase | 16.62 | N/A | [2] |

| 6e | Pancreatic Elastase | ~32 | Mixed | [11] |

| 6f | Pancreatic Elastase | ~32 | Mixed | [11] |

Conclusion and Future Perspectives

Phthalimido-thiazoles represent a versatile and promising scaffold for the development of novel enzyme inhibitors. Their synthetic accessibility and the tunability of their structure allow for the optimization of potency and selectivity against a range of therapeutically relevant enzymes. The protocols and insights provided in this guide are intended to facilitate further research in this exciting area of drug discovery. Future work should focus on expanding the library of phthalimido-thiazole derivatives, exploring a wider range of enzyme targets, and conducting in vivo studies to validate the therapeutic potential of these compounds.

References

-

5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). (URL: [Link])

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. (URL: [Link])

-

Łączkowski, K. Z., et al. (2023). Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity. Molecules, 28(1), 4. (URL: [Link])

-

EGFR Kinase Inhibition. Bio-protocol. (URL: [Link])

-

Ganesan, A. (2020). The impact of thalidomide on drug discovery. Drug Discovery Today, 25(1), 1-3. (URL: [Link])

-

Hantzsch Thiazole Synthesis. SynArchive. (URL: [Link])

-

Łączkowski, K. Z., et al. (2022). Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity. International Journal of Molecular Sciences, 23(24), 16109. (URL: [Link])

-

Hantzsch Thiazole Synthesis. Chem Help Asap. (URL: [Link])

-

Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. (2024). Molecules, 29(2), 489. (URL: [Link])

-

Oliveira, A. R., et al. (2021). Synthesis, anticancer activity and mechanism of action of new phthalimido-1,3-thiazole derivatives. Chemico-Biological Interactions, 347, 109597. (URL: [Link])

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. (URL: [Link])

-

Donarska, B., et al. (2021). Effect of the dichloro-substitution on antiproliferative activity of phthalimide-thiazole derivatives. Rational design, synthesis, elastase, caspase 3/7, and EGFR tyrosine kinase activity and molecular modeling study. European Journal of Medicinal Chemistry, 218, 113393. (URL: [Link])

-

Sharma, P. C., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 654-672. (URL: [Link])

-

Yin, W., et al. (2025). Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry, 297, 117952. (URL: [Link])

-